molecular formula C6H16ClN2OP B2561355 [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine CAS No. 14518-01-5

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine

Cat. No.: B2561355
CAS No.: 14518-01-5
M. Wt: 198.63
InChI Key: GAHWSEPKTMGQFF-UHFFFAOYSA-N
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Description

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is an organic compound with the molecular formula C6H16ClN2OP and a molecular weight of 198.63 g/mol . This compound is known for its unique chemical structure, which includes a phosphoryl group bonded to a dimethylamino group and a 2-chloroethyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is scaled up using large reactors and optimized reaction conditions to maximize yield and efficiency. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine can be compared with other similar compounds, such as:

  • [(2-Chloroethyl)(dimethylamino)phosphoryl]methylamine
  • [(2-Chloroethyl)(dimethylamino)phosphoryl]ethylamine
  • [(2-Chloroethyl)(dimethylamino)phosphoryl]propylamine

These compounds share similar chemical structures but differ in the length and nature of the alkyl groups attached to the phosphoryl group. The unique combination of the 2-chloroethyl and dimethylamino groups in this compound provides distinct chemical properties and reactivity, making it suitable for specific applications .

Properties

IUPAC Name

N-[2-chloroethyl(dimethylamino)phosphoryl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16ClN2OP/c1-8(2)11(10,6-5-7)9(3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHWSEPKTMGQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(CCCl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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